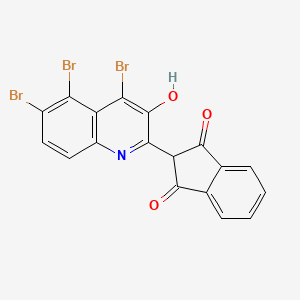
Ryanodyl 3-(pyridine-3-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ryanodyl-3-pyridine-3-carboxylate, commonly referred to as Ryanodyl-3-pdc, is a chemical compound known for its interaction with ryanodine receptors. These receptors play a crucial role in calcium ion regulation within cells, making Ryanodyl-3-pyridine-3-carboxylate significant in various biological and chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ryanodyl-3-pyridine-3-carboxylate typically involves the esterification of ryanodine with pyridine-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Ryanodyl-3-pyridine-3-carboxylate involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: Ryanodyl-3-pyridine-3-carboxylate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ryanodyl-3-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Plays a role in studying calcium ion regulation and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects on diseases related to calcium ion dysregulation.
Industry: Utilized in the development of pesticides and insecticides targeting ryanodine receptors in pests.
Wirkmechanismus
Ryanodyl-3-pyridine-3-carboxylate exerts its effects by binding to ryanodine receptors, which are calcium ion channels located on the endoplasmic and sarcoplasmic reticulum of cells. This binding alters the conformation of the receptor, leading to the release of calcium ions into the cytoplasm. The increased calcium ion concentration triggers various cellular processes, including muscle contraction and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ryanodine: The parent compound of Ryanodyl-3-pyridine-3-carboxylate, known for its potent effects on ryanodine receptors.
Flubendiamide: A phthalic acid diamide that targets ryanodine receptors in insects, used as an insecticide.
Dantrolene: A muscle relaxant that also interacts with ryanodine receptors to inhibit calcium ion release.
Uniqueness: Ryanodyl-3-pyridine-3-carboxylate is unique due to its specific ester linkage with pyridine-3-carboxylic acid, which imparts distinct chemical properties and reactivity compared to other ryanodine derivatives. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and significance.
Eigenschaften
Molekularformel |
C26H35NO9 |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16?,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChI-Schlüssel |
BLVJZMYEPDTENS-CWROLJMXSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Kanonische SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
